molecular formula C17H15ClN2O2 B5609292 4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide

Cat. No.: B5609292
M. Wt: 314.8 g/mol
InChI Key: MZCDPBGQHONZIC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and an ethyl chain linked to an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Isoindolinone Moiety: The isoindolinone core can be synthesized by reacting phthalic anhydride with an appropriate amine, such as ethylamine, under heating conditions. This reaction forms the isoindolinone ring structure.

    Attachment of the Benzamide Group: The isoindolinone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide: This compound is unique due to its specific substitution pattern and the presence of both the benzamide and isoindolinone moieties.

    N-(2-phenylethyl)-4-chlorobenzamide: Similar structure but lacks the isoindolinone moiety.

    4-chloro-N-(2-hydroxyethyl)benzamide: Similar structure but contains a hydroxyethyl group instead of the isoindolinone moiety.

Uniqueness

This compound is unique due to the combination of the benzamide and isoindolinone structures, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-14-7-5-12(6-8-14)16(21)19-9-10-20-11-13-3-1-2-4-15(13)17(20)22/h1-8H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCDPBGQHONZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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